molecular formula C17H19NO3S B2848233 (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798414-19-3

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2848233
CAS RN: 1798414-19-3
M. Wt: 317.4
InChI Key: JBVBSSJRMWNTBW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, also known as MTAA, is a small molecule compound that has been widely studied for its potential therapeutic applications. MTAA is a synthetic compound that belongs to the class of acrylamides and has been found to exhibit various biochemical and physiological effects. In Furthermore, we will also discuss the future directions for the research on MTAA.

Mechanism of Action

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. This compound also inhibits the activity of NF-κB, which is involved in the regulation of immune responses and inflammation. Additionally, this compound inhibits the activity of PKC, which is involved in the regulation of cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Furthermore, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various cellular processes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research on (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can lead to the development of more specific inhibitors of these targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans. This can help determine the optimal dosage and administration route for its therapeutic use. Furthermore, the potential use of this compound in combination with other drugs or therapies should also be explored. Overall, the research on this compound has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide can be synthesized using a two-step process. In the first step, 3-bromothiophene is reacted with 2-methoxy-3-methylbenzaldehyde to form the intermediate compound. In the second step, the intermediate compound is reacted with acryloyl chloride to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase C (PKC). These enzymes and proteins are involved in various cellular processes and their inhibition can lead to the prevention and treatment of various diseases.

properties

IUPAC Name

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVBSSJRMWNTBW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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